molecular formula C15H14N2O2S B13554656 N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine

N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine

Cat. No.: B13554656
M. Wt: 286.4 g/mol
InChI Key: VITJWQGYLIMHDA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine typically involves the condensation of 3,5-dimethoxyaniline with 2-chlorobenzoic acid, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzothiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with p68 RNA helicase, a protein involved in cell proliferation and tumor progression . By inhibiting the activity of p68 RNA helicase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as p68 RNA helicase, sets it apart from other similar compounds and highlights its potential in therapeutic applications.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H14N2O2S/c1-18-11-7-10(8-12(9-11)19-2)16-15-13-5-3-4-6-14(13)20-17-15/h3-9H,1-2H3,(H,16,17)

InChI Key

VITJWQGYLIMHDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NSC3=CC=CC=C32)OC

Origin of Product

United States

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